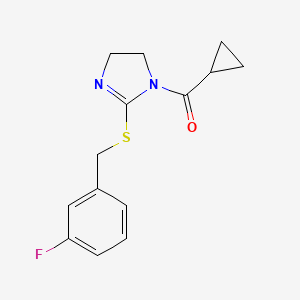

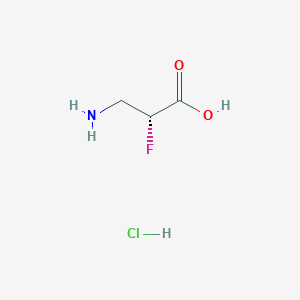

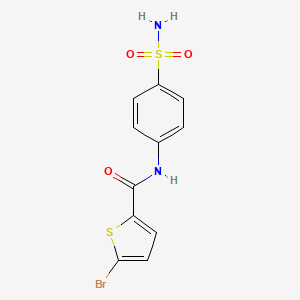

2-((2,5-二甲基苯基)氨基)-2-氧代乙基-3-甲基噻吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和化学性质

四取代噻吩的一锅法合成:已开发出一种通过开环甲基 3-氨基-6-芳基-4-氧代-4H-噻吩并[3,2-c]吡喃-2-羧酸酯来合成二甲基 3-氨基-5-(2-氧代-2-芳基乙基)噻吩-2,4-二羧酸酯的方法。这种方法利用多组分方案生产四取代噻吩,证明了该化合物在复杂有机合成中的效用 (Sahu et al., 2015).

羧酸的光释放保护基:2,5-二甲基苯甲酰色团已被提议作为羧酸的新光致去除保护基。它在照射后释放羧酸的效率证明了该化合物在促进选择性化学转化中的作用 (Klan, Zabadal, & Heger, 2000).

材料科学和染色应用

- 新型杂环分散染料:合成乙基-2-氨基-4-[(2,4-二甲苯基)氨基羰基]-5-甲硫代吩-3-羧酸酯用于染色涤纶纤维,突出了该化合物在开发分散染料中的应用。这些染料提供了一系列颜色并表现出良好的牢度性能,尽管光稳定性较差 (Iyun et al., 2015).

药理研究

- A1腺苷激动剂结合的变构增强剂:对 A1 腺苷受体的 2-氨基-3-苯甲酰噻吩变构增强剂的研究表明该化合物在调节受体活性方面的潜力。这项研究有助于理解噻吩结构的修饰如何影响药理特性 (Luetjens et al., 2003).

作用机制

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological effects .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, such as binding to active sites, modulating receptor activity, or inhibiting enzymatic processes .

Biochemical Pathways

Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse target interactions . They have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure . Factors such as solubility, stability, and molecular size can all influence a compound’s bioavailability and pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target interactions and the biochemical pathways it affects. Given the diverse biological activities associated with thiophene derivatives, the effects could potentially include modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular context

未来方向

The future of thiophene in medicinal chemistry research looks promising. As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

属性

IUPAC Name |

[2-(2,5-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-10-4-5-11(2)13(8-10)17-14(18)9-20-16(19)15-12(3)6-7-21-15/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDWSISYIJXRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(2,3-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746970.png)

![N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2746973.png)

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)